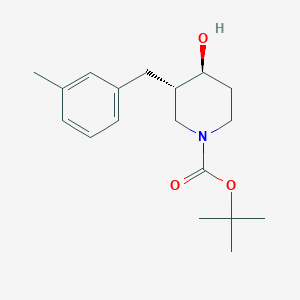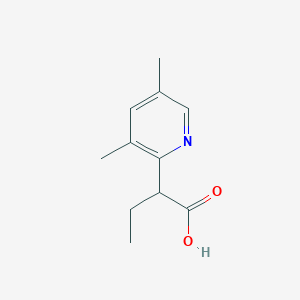
2-(3,5-Dimethylpyridin-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylpyridin-2-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 on the pyridine ring, and a butanoic acid moiety attached to the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylpyridine.
Alkylation: The pyridine ring is alkylated at the 2-position using a suitable alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid functionality, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylated derivatives.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylpyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyridine: The parent compound without the butanoic acid moiety.
2-(3,5-Dimethylpyridin-2-yl)ethanoic acid: A shorter-chain analog.
2-(3,5-Dimethylpyridin-2-yl)propanoic acid: A similar compound with a different alkyl chain length.
Uniqueness
2-(3,5-Dimethylpyridin-2-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the butanoic acid moiety allows for additional functionalization and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-(3,5-dimethylpyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-4-9(11(13)14)10-8(3)5-7(2)6-12-10/h5-6,9H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
GOBMOKAKLXAIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=C(C=N1)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


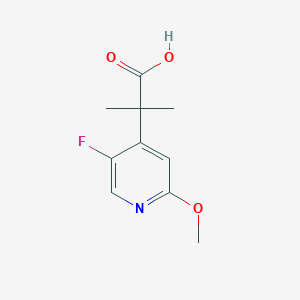

![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
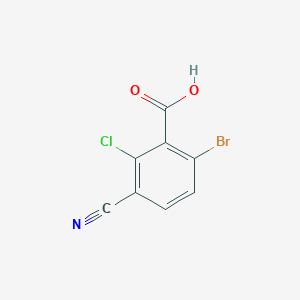
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
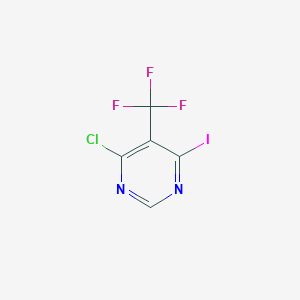
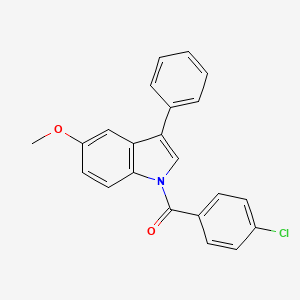
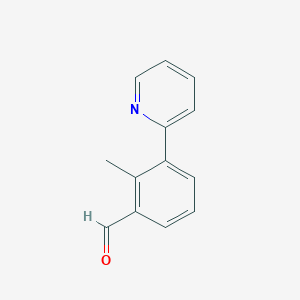

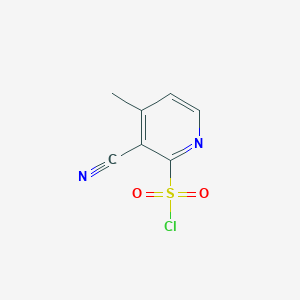
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
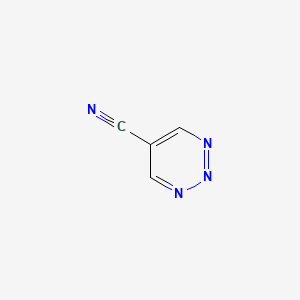
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
